4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)
Overview
Description
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is a biodegradable polymer used as a matrix for local delivery of carmustine, a chemotherapy drug. It is commonly known for its application in the Gliadel® wafer, which is implanted in the brain to treat malignant gliomas. The polymer slowly degrades, releasing carmustine directly into the brain, bypassing the blood-brain barrier .
Scientific Research Applications
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) has significant applications in the medical field, particularly in the treatment of brain tumors. The Gliadel® wafer, which contains 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) and carmustine, has been shown to improve survival rates in patients with malignant gliomas . The polymer’s ability to bypass the blood-brain barrier and deliver chemotherapy directly to the tumor site makes it a valuable tool in oncology . Additionally, 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is being explored for other localized drug delivery systems .
Future Directions
Future opportunities may result from personalized patient selection and potentially by utilizing this technology to deliver other agents or use of carmustine wafers in combination with immune therapies . Consideration of these issues is important for optimal use of this therapeutic approach and may be important as this technology and other local therapies are further developed in the future .
Preparation Methods
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is a random copolymer of poly[1,3-bis(carboxyphenoxy)propane-co-sebacic-acid] in a 20:80 ratio. The synthesis involves the polymerization of 1,3-bis(carboxyphenoxy)propane and sebacic acid under specific conditions . Industrial production methods include the formation of preformed implants or in situ forming implants, which are then loaded with carmustine .
Chemical Reactions Analysis
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) undergoes hydrolysis, which is the primary reaction leading to its biodegradation. This reaction is facilitated by the presence of water in the biological environment, resulting in the gradual release of carmustine . The major product formed from this reaction is the carmustine drug, which is then available for therapeutic action .
Mechanism of Action
The mechanism of action of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) involves its gradual degradation in the brain, releasing carmustine over time. Carmustine exerts its effects by alkylating and cross-linking DNA and RNA strands, thereby interfering with the replication and transcription processes in cancer cells . This leads to cell death and a reduction in tumor size .
Comparison with Similar Compounds
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is unique due to its specific copolymer composition and its application in localized drug delivery systems. Similar compounds include other biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(orthoester) polymers . 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)’s ability to deliver carmustine directly to the brain sets it apart from these other polymers .
Properties
IUPAC Name |
4-[3-(4-carboxyphenoxy)propoxy]benzoic acid;decanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6.C10H18O4/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2-9H,1,10-11H2,(H,18,19)(H,20,21);1-8H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYNJRBSXBYXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238165 | |
Record name | Polifeprosan 20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90409-78-2 | |
Record name | Polifeprosan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90409-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polifeprosan 20 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16298 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Polifeprosan 20 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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